molecular formula C11H13NO B8784991 2-ethyl-4-methoxy-1H-indole

2-ethyl-4-methoxy-1H-indole

Cat. No.: B8784991
M. Wt: 175.23 g/mol
InChI Key: QNRDJVAPLVTDJJ-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Chemical Sciences

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental building block in a multitude of natural and synthetic compounds. googleapis.comgoogle.comgoogleapis.com Its significance is rooted in its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. googleapis.com This biological prevalence has inspired chemists to explore the synthesis and functionalization of indole derivatives, leading to the development of numerous pharmaceuticals. patsnap.comgoogle.com

The indole ring system is a versatile platform for organic synthesis, offering multiple sites for substitution and modification. googleapis.com This adaptability allows for the fine-tuning of a molecule's electronic and steric properties, which in turn can modulate its biological activity. Consequently, indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other therapeutic applications. googleapis.comgoogle.com

Structural Characteristics and Substitution Patterns of Indole Derivatives

The structure of indole is characterized by a planar, aromatic system. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, a crucial feature for molecular recognition in biological systems. google.com Electrophilic substitution reactions typically occur at the C3 position due to its higher electron density. However, the substitution pattern can be directed to other positions on both the pyrrole and benzene rings through various synthetic strategies. bipublication.com

The properties of indole derivatives are heavily influenced by the nature and position of their substituents. For instance, electron-donating groups, such as a methoxy (B1213986) group, can enhance the reactivity of the indole ring. samipubco.com The placement of these substituents can be achieved through classical methods like the Fischer, Bischler, and Madelung indole syntheses, as well as more modern transition-metal-catalyzed cross-coupling reactions. bipublication.comsamipubco.com

Contextualization of 2-ethyl-4-methoxy-1H-indole in Substituted Indole Research

This compound is a specific example of a disubstituted indole, featuring an ethyl group at the C2 position and a methoxy group at the C4 position. The presence of the methoxy group on the benzene ring and an alkyl group on the pyrrole ring creates a unique electronic and steric profile. Research into such specifically substituted indoles is often driven by the quest for new pharmacophores with improved efficacy and selectivity. This particular compound has been identified as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. google.comgoogleapis.com

Overview of Research Trajectories for the Chemical Compound

The primary research trajectory for this compound appears to be its utilization as a building block in the synthesis of targeted therapeutic agents. Patents indicate its role as a precursor in the development of inhibitors for enzymes like sPLA2 (secretory phospholipase A2), which are implicated in inflammatory conditions. The synthesis of this compound and its subsequent derivatization are therefore of significant interest to medicinal chemists. Further research may explore the direct biological activities of this compound itself or the development of more efficient synthetic routes to access this and related structures.

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Substituents
This compoundC₁₁H₁₃NO175.232-ethyl, 4-methoxy
IndoleC₈H₇N117.15None
TryptophanC₁₁H₁₂N₂O₂204.233-(carboxyaminoethyl)
SerotoninC₁₀H₁₂N₂O176.223-(2-aminoethyl)-5-hydroxy
MelatoninC₁₃H₁₆N₂O₂232.283-(2-acetamidoethyl)-5-methoxy

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-ethyl-4-methoxy-1H-indole

InChI

InChI=1S/C11H13NO/c1-3-8-7-9-10(12-8)5-4-6-11(9)13-2/h4-7,12H,3H2,1-2H3

InChI Key

QNRDJVAPLVTDJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1)C=CC=C2OC

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 4 Methoxy 1h Indole and Its Advanced Precursors

Retrosynthetic Analysis Strategies for the Indole (B1671886) Core with Methoxy (B1213986) and Ethyl Substituents

Retrosynthetic analysis of 2-ethyl-4-methoxy-1H-indole reveals several key bond disconnections that lead to plausible starting materials. The most common approaches involve forming the C2-C3 bond or the N1-C2 bond of the pyrrole (B145914) ring in the final cyclization step.

A primary disconnection across the N1-C7a and C2-C3 bonds points towards precursors amenable to Fischer indole synthesis. This involves disconnecting the molecule into 3-methoxyaniline and a four-carbon carbonyl compound, such as 1-butanal or its synthetic equivalents. The ethyl group at the C2 position would originate from the carbonyl component.

Alternatively, disconnecting the N1-C2 and C3-C3a bonds suggests a strategy based on the Leimgruber-Batcho indole synthesis. This pathway would commence with a substituted o-nitrotoluene, specifically 2-methyl-3-nitroanisole. The ethyl group would be introduced later in the synthesis.

A third general approach involves disconnecting the N1-C2 bond and the C3-C7a bond, which is characteristic of palladium-catalyzed methods like the Larock indole synthesis. nih.govub.eduwikipedia.org This retrosynthetic route would start with a 2-halo-3-methoxyaniline and an internal alkyne, 1-butyne, to introduce the ethyl group.

Direct Cyclization Approaches

Several classical and modern synthetic methods can be adapted to construct the this compound skeleton.

The Fischer indole synthesis is a robust and widely used method for preparing indoles. rsc.orgbhu.ac.in It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. ambeed.com For the synthesis of this compound, the required starting materials would be (3-methoxyphenyl)hydrazine (B91047) and butanal.

The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a ub.eduub.edu-sigmatropic rearrangement (the key indole-forming step) under acidic conditions, followed by the elimination of ammonia. The choice of acid catalyst, such as hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), or Lewis acids like zinc chloride, can significantly influence the reaction's outcome. bhu.ac.innih.gov

A notable consideration when using methoxy-substituted phenylhydrazones in the Fischer indole synthesis is the potential for abnormal reactions. For instance, studies on 2-methoxyphenylhydrazones have shown that cyclization can occur on the side of the methoxy group, leading to unexpected products. nih.gov While this is less of a concern with the meta-substituted hydrazine (B178648) required for 4-methoxyindole (B31235) synthesis, careful optimization of reaction conditions is still crucial to ensure the desired regioselectivity.

Table 1: Key Aspects of the Fischer Indole Synthesis

Feature Description
Starting Materials (3-Methoxyphenyl)hydrazine, Butanal
Key Intermediate (3-Methoxyphenyl)hydrazone of butanal
Catalysts Brønsted acids (HCl, H₂SO₄, PPA), Lewis acids (ZnCl₂, FeCl₃) bhu.ac.in
Key Transformation ub.eduub.edu-Sigmatropic rearrangement

| Potential Issues | Regioselectivity, potential for side reactions with certain substituents nih.gov |

The Leimgruber-Batcho indole synthesis offers a high-yield and versatile alternative to the Fischer method, starting from o-nitrotoluenes. wikipedia.orgorgsyn.org To synthesize this compound, a modification of the standard procedure would be necessary. The synthesis would begin with 2-methyl-3-nitroanisole.

The first step involves the condensation of the o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of an amine like pyrrolidine (B122466), to form an enamine. wikipedia.orgyoutube.com This intermediate is then subjected to reductive cyclization. A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride, or sodium hydrosulfite. wikipedia.org

To introduce the C2-ethyl group, a subsequent functionalization of the resulting 4-methoxy-1H-indole would be required, for example, through a Friedel-Crafts acylation followed by reduction, or direct alkylation.

Table 2: Leimgruber-Batcho Indole Synthesis Overview

Step Description Reagents
1. Enamine Formation Condensation of an o-nitrotoluene with a formamide acetal. o-nitrotoluene derivative, DMF-DMA, pyrrolidine wikipedia.orgyoutube.com

| 2. Reductive Cyclization | Reduction of the nitro group and subsequent cyclization to the indole ring. | Raney Ni/N₂H₄, H₂/Pd-C, SnCl₂, Na₂S₂O₄ wikipedia.org |

Palladium-catalyzed reactions have become powerful tools for indole synthesis due to their high efficiency and functional group tolerance. ub.eduarabjchem.org The Larock indole synthesis, a type of heteroannulation, is particularly relevant. wikipedia.org It typically involves the reaction of a 2-iodoaniline (B362364) with a disubstituted alkyne in the presence of a palladium catalyst. ub.eduwikipedia.org

For the synthesis of this compound, the starting materials would be 2-iodo-3-methoxyaniline (B1590050) and 1-butyne. The reaction is generally performed with a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), and a base like potassium carbonate. wikipedia.org The regioselectivity of the Larock reaction typically places the bulkier substituent of the alkyne at the C2 position of the indole. nih.gov

Variations of the Larock indolization have been developed to improve yields and expand the substrate scope, including the use of different palladium sources, ligands, and reaction conditions. nih.gov For instance, tandem Sonogashira coupling followed by cyclization is another palladium-catalyzed strategy that can be employed. bohrium.comresearchgate.net This would involve coupling a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring.

Table 3: Larock Indole Synthesis for this compound

Component Example Purpose
Aniline (B41778) Derivative 2-Iodo-3-methoxyaniline Provides the benzene (B151609) ring and nitrogen atom.
Alkyne 1-Butyne Provides the C2 and C3 atoms, and the C2-ethyl group.
Catalyst Pd(OAc)₂ wikipedia.org Facilitates the C-N and C-C bond formations.
Base K₂CO₃ or Na₂CO₃ wikipedia.org Neutralizes the acid generated during the reaction.

| Ligand (optional) | PPh₃ wikipedia.org | Can modify the catalyst's activity and stability. |

Besides palladium, other transition metals like copper, nickel, and gold have been utilized in indole synthesis. arabjchem.orgrsc.orgacs.org Nickel-catalyzed Larock-type heteroannulations have been reported as an efficient method for preparing substituted indoles using an inexpensive and air-stable nickel precatalyst. rsc.org Copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives is another viable route that can proceed under mild conditions. organic-chemistry.org These methods could potentially be adapted for the synthesis of this compound from appropriate precursors.

Electrophilic cyclization is a common strategy for forming the indole ring. For example, the cyclization of α-anilino acetals, derived from the reaction of an aniline with an α-haloaldehyde derivative, can proceed via an intramolecular electrophilic aromatic substitution. luc.edu For the target molecule, this would involve reacting 3-methoxyaniline with a suitable four-carbon α-halo acetal, followed by acid-catalyzed cyclization.

Nucleophilic cyclization pathways are also known. For instance, the intramolecular reaction of 2-alkynyl anilides can be catalyzed by transition metals to form the indole ring. arabjchem.org Another approach involves the reductive cyclization of 2-nitrostyrenes, which can be achieved using palladium catalysts and carbon monoxide. orgsyn.org This method offers a flexible entry to functionalized indoles and is compatible with various functional groups. orgsyn.org

Synthesis of Key Intermediates and Anilines for Indole Construction

The foundation for the synthesis of this compound is the preparation of appropriately substituted precursors, most notably 2-ethyl-4-methoxyaniline (B1321530). This aniline derivative serves as a critical building block for forming the indole's benzene ring.

One documented approach to synthesizing 2-ethyl-4-methoxyaniline begins with o-nitroethylbenzene. This starting material undergoes a four-step reaction sequence:

Bamberger Reaction: This key step transforms o-nitroethylbenzene into 3-ethyl-4-aminophenol.

Acetylation: The amino group of 3-ethyl-4-aminophenol is acetylated to protect it in subsequent steps.

O-Methylation: The hydroxyl group is methylated to form the desired methoxy group.

Hydrolysis: The acetyl protecting group is removed to yield the final product, 2-ethyl-4-methoxyaniline.

Another fundamental precursor for certain indole syntheses is a substituted phenylhydrazine. For the construction of this compound via the Fischer indole synthesis, 4-methoxyphenylhydrazine is the required intermediate. This compound can be reacted with a suitable ketone to form the indole ring system.

Classic methods for indole synthesis, such as the Fischer, Bischler, and Hemetsberger syntheses, are the most frequently used strategies for creating methoxy-activated indoles. These methods rely on the availability of various commercially available starting materials, including di- and trimethoxyaniline derivatives.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving the desired substitution pattern in this compound requires synthetic methods that offer high levels of control over the reaction's chemo-, regio-, and stereoselectivity.

Fischer Indole Synthesis stands as one of the oldest and most versatile methods for indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the target molecule, the synthesis proceeds by reacting 4-methoxyphenylhydrazine with 3-pentanone. This reaction forms the corresponding phenylhydrazone, which then undergoes an intramolecular cyclization under acidic conditions to yield this compound. The regioselectivity is controlled by the structure of the starting phenylhydrazine and the ketone.

Fischer Indole Synthesis for this compound
Arylhydrazine 4-Methoxyphenylhydrazine
Carbonyl Compound 3-Pentanone
Catalyst Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂)
Product This compound
Key Transformation Acid-catalyzed cyclization of the intermediate phenylhydrazone

Cyclization of 2-Ethynylanilines provides another powerful and direct route to 2-substituted indoles. This method involves the intramolecular cyclization of an aniline derivative containing an alkyne group at the ortho position. The synthesis starts with a 2-haloaniline, which undergoes a palladium-catalyzed cross-coupling reaction (Sonogashira coupling) with a terminal alkyne to form the 2-ethynylaniline intermediate. Subsequent cyclization, often promoted by a catalyst, yields the indole.

For the synthesis of this compound, this would involve the cyclization of an appropriately substituted 2-ethynylaniline. The reaction can be promoted by various catalysts, including copper(I) halides or palladium(II) species. A notable metal-free alternative involves using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to induce cyclization at room temperature or under reflux in THF, with excellent yields reported for various 2-substituted indoles.

Green Chemistry Principles in the Synthesis of Indole Derivatives

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. The synthesis of indole derivatives has benefited from the application of green chemistry principles, including microwave-assisted synthesis, solvent-free conditions, and the development of novel catalytic systems.

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. Several protocols for the synthesis of 2-substituted indoles utilize microwave assistance.

One approach involves the reaction of (2-aminobenzyl)triphenylphosphonium bromide with aldehydes under microwave-assisted conditions, providing 2-substituted indoles in high yields in a one-pot reaction. Another study demonstrated that palladium-catalyzed cyclization of N-aryl enamines could be significantly improved using microwave heating, achieving yields greater than 90% with drastically reduced reaction times compared to conventional methods. Furthermore, catalyst-free, one-pot, three-component reactions under microwave irradiation have been developed for synthesizing complex indole-substituted heterocycles. The cyclization of 2-alkynylanilines can also be performed under microwave irradiation, though the efficiency relative to conventional heating can be substrate-dependent.

Microwave-Assisted Indole Synthesis
General Advantage Reduced reaction times, improved yields
Example 1 One-pot reaction of 2-aminobenzyl phosphonium (B103445) salts with aldehydes
Example 2 Palladium-catalyzed cyclization of N-aryl enamines
Example 3 Catalyst-free multicomponent reactions

Eliminating volatile organic solvents is a core principle of green chemistry. Solvent-free, or solid-state, reactions can reduce waste, cost, and hazards associated with solvent use. Research has shown the feasibility of synthesizing novel indole analogues under solvent-free conditions. One prominent method for creating 2-substituted indoles is the domino Sonogashira coupling-cyclization reaction of ortho-haloanilines with terminal alkynes, which can be performed under solvent-free conditions using a heterogeneous copper catalyst.

The development of new catalytic systems aims to improve efficiency and reduce reliance on expensive and potentially toxic heavy metals.

**Metal-Free Catal

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 4 Methoxy 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring system is characterized as an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The position of substitution is predominantly at the C-3 position of the pyrrole (B145914) ring, which is the most nucleophilic site. The presence of the electron-donating 4-methoxy group further activates the ring system towards electrophilic attack.

The halogenation of indoles is a fundamental electrophilic substitution reaction. For 2-ethyl-4-methoxy-1H-indole, the reaction is expected to proceed with high regioselectivity at the C-3 position due to the combined activating effects of the ethyl and methoxy (B1213986) groups.

Research Findings:

Bromination: The reaction of N-tert-butyl-BN-indole, an analogue of indole, with N-Bromosuccinimide (NBS) demonstrates substitution at the 3-position, which is consistent with the general reactivity pattern of indoles. nih.gov A similar outcome is anticipated for this compound.

Chlorination: While direct chlorination typically occurs at C-3, unusual reaction pathways have been observed. For instance, during the Fischer indole synthesis of a methoxyphenylhydrazone using HCl/EtOH, a chlorinated product, ethyl 6-chloroindole-2-carboxylate, was formed, indicating that under certain acidic and thermal conditions, substitution can occur on the benzene (B151609) portion of the indole nucleus. nih.gov

Fluorination: Late-stage electrophilic fluorination of related methoxy-indole derivatives has been shown to occur at the C-7 position. This selectivity is driven by the directing effect of the methoxy group and requires precise control of reaction conditions, such as using N-fluorobenzenesulfonimide (NFSI) at low temperatures, to avoid polyhalogenation. evitachem.com

Halogenating AgentExpected PositionConditionsReference
N-Bromosuccinimide (NBS)C-3Standard nih.gov
N-Chlorosuccinimide (NCS)C-3StandardN/A
N-Fluorobenzenesulfonimide (NFSI)C-7Acetonitrile, -40°C evitachem.com

Nitration is a classic electrophilic aromatic substitution reaction. Due to the acid-sensitivity of the indole ring, which can lead to polymerization, nitration reactions require carefully chosen, mild conditions. nih.gov The reaction of this compound with nitrating agents is predicted to yield the 3-nitro derivative as the major product. The enhanced nucleophilicity of the ring system suggests that the reaction would proceed readily. Milder nitrating agents, such as ethyl nitrate in the presence of a base or bismuth nitrate, are often employed to prevent degradation of the indole core.

Friedel-Crafts reactions are pivotal for introducing alkyl and acyl groups onto aromatic rings. On the indole nucleus, these reactions preferentially occur at the C-3 position.

Acylation: Friedel-Crafts acylation of this compound is expected to provide the 3-acyl derivative. The reaction typically involves an acyl chloride or anhydride with a Lewis acid catalyst. For example, the acylation of a BN-indole analogue with acetyl chloride and Et₂AlCl yielded the corresponding 3-acetyl derivative, confirming the C-3 regioselectivity. nih.gov Vilsmeier-Haack formylation, using phosphoryl chloride and dimethylformamide (DMF), is another common method to introduce a formyl group at the C-3 position.

Alkylation: Direct C-H alkylation of indoles can be achieved through various methods.

Friedel-Crafts Alkylation: This method can be challenging due to the potential for polyalkylation and the acid-sensitivity of the indole ring.

Mannich Reaction: A highly reliable method for C-3 alkylation involves the reaction with formaldehyde and a secondary amine to form a gramine-type intermediate. This intermediate's dimethylamine group acts as an effective leaving group, which can then be displaced by a nucleophile to achieve C-3 substitution. mdpi.com

Photochemical Alkylation: Recent methodologies have shown that direct C-2 alkylation of indoles can be driven by the photochemical activity of halogen-bonded complexes, though this proceeds via a radical mechanism rather than a classic electrophilic aromatic substitution. beilstein-journals.org

Reactions Involving the N-H Indole Proton

The proton attached to the indole nitrogen is weakly acidic, with a pKa typically in the range of 16-17. It can be deprotonated by a sufficiently strong base, such as sodium hydride (NaH), to form an indolyl anion. amazonaws.com This anion is a potent nucleophile and serves as a key intermediate for a variety of substitution reactions at the nitrogen atom. The N-H proton gives a characteristic signal in ¹H NMR spectra at approximately 11 ppm. mdpi.com

The formation of the indolyl anion is the first step in most N-alkylation and N-acylation reactions. This allows for the chemoselective functionalization of the nitrogen atom over the carbon positions.

N-Alkylation: N-alkylation is commonly achieved by treating the indole with a base followed by an alkyl halide. amazonaws.com

Mechanism: The indole is first deprotonated with a base like sodium hydride in a solvent such as tetrahydrofuran (THF). The resulting indolyl anion then acts as a nucleophile, attacking the electrophilic alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the N-alkylated product. amazonaws.com

In Situ Alkylation: One-pot synthesis methods have been developed where 1-hydroxyindoles are generated and then alkylated in situ with an alkyl halide in the presence of an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

N-Acylation: N-acylation introduces an acyl group onto the indole nitrogen. This is a crucial transformation as N-acylindoles are prevalent motifs in many pharmaceutical compounds. beilstein-journals.org

Using Thioesters: A mild and efficient method for N-acylation utilizes thioesters as a stable acyl source. The reaction is typically carried out at high temperatures in a solvent like xylene with a base such as cesium carbonate (Cs₂CO₃). This method shows high chemoselectivity for the nitrogen atom. beilstein-journals.org

Using Acyl Chlorides: While effective, the use of highly reactive acyl chlorides can lead to poor functional group tolerance. beilstein-journals.org

Amidoalkylation: N-acylated analogues can also be synthesized through amidoalkylation with N-acyliminium reagents. mdpi.com

Reaction TypeReagentsBaseSolventKey FeaturesReference
N-MethylationMethyl IodideNaHTHFForms the indolyl anion first. amazonaws.com
N-AcylationS-methyl butanethioateCs₂CO₃XyleneHighly chemoselective for N-acylation. beilstein-journals.org
N-AlkylationAlkyl HalideDBUDMEOne-pot reaction from 1-hydroxyindole intermediate. nih.gov
N-AcylationTroc chloride / ThiazoleN/AN/AForms N-acyliminium reagent in situ. mdpi.com

The N-alkylation and N-acylation reactions described above lead to a diverse array of N-substituted this compound derivatives. The introduction of a substituent on the indole nitrogen significantly alters the molecule's electronic properties, steric profile, and potential biological activity.

Examples of N-Substituted Derivatives:

N-Alkyl Indoles: Simple derivatives like N-methyl or N-ethyl indoles are formed through reactions with the corresponding alkyl halides.

N-Acyl Indoles: These derivatives, such as N-acetyl or N-benzoyl indoles, are important building blocks in medicinal chemistry. beilstein-journals.org

N-Carboethoxy Indoles: The introduction of an ethoxycarbonyl group at the nitrogen position is another common modification. acs.org

Complex Derivatives: More complex substituents can be introduced, leading to molecules with specific functionalities. An example is N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide, where an entire carboxamide moiety is attached to the indole nitrogen via an ethyl linker. appchemical.com

The ability to selectively functionalize the N-H position allows for the fine-tuning of the properties of the this compound core, enabling its incorporation into more complex molecular architectures for various applications.

Transformations of the Ethyl Group at C-2

The alkyl group at the C-2 position of the indole ring is a key site for synthetic modification. Its reactivity allows for the introduction of diverse functional groups, enabling the synthesis of complex indole derivatives.

The oxidation of alkyl-substituted indoles can lead to a variety of valuable products. The specific outcome is often dependent on the reaction conditions and the substitution pattern on the indole ring. For 2-alkyl-substituted indoles, selective oxidation can be challenging, but certain methods have been developed.

Copper-catalyzed oxidation represents a mild approach for such transformations. For instance, the oxidation of indoles with an ethyl group at the C-2 position has been shown to yield the corresponding 3-oxindole derivative in moderate yields. nih.gov This transformation likely proceeds through a mechanism involving initial interaction at the electron-rich C-3 position, followed by rearrangement and oxidation.

In contrast to oxidation, the reduction of the ethyl group itself without affecting the aromatic indole core is not a common transformation under standard catalytic hydrogenation conditions. Catalytic reduction of indoles typically targets the pyrrole ring, leading to indolines. acs.org Selective reduction of the ethyl group would require specific methodologies that are not widely reported for this class of compounds.

Table 1: Representative Oxidation of 2-Alkylindoles

Starting Material Reagent/Catalyst Product Yield (%) Reference
N-Methyl-2-ethylindole Cu(OTf)2, N-hydroxy-4-nitrobenzamide, Di-tert-butyl peroxide N-Methyl-2-ethyl-3-oxindole 49 nih.gov

Functionalization of the terminal methyl group of the C-2 ethyl substituent represents a C(sp³)–H activation challenge. While direct, selective functionalization at this position is difficult, radical-based or transition-metal-catalyzed methods offer potential pathways.

One plausible approach involves a radical mechanism. For example, a site-selective hydrogen atom transfer (HAT) could generate a radical at the terminal position of the ethyl group, which could then be trapped by a suitable coupling partner. This type of reactivity has been explored for the annulation of N,N-dialkylanilines to form N-alkylindoles, demonstrating the feasibility of selective C(sp³)–H functionalization on alkyl groups attached to a nitrogen atom within a larger heterocyclic system. acs.orgnih.gov

Another strategy could involve allylic-type functionalization if the ethyl group were first converted to a vinyl group. However, direct functionalization of the saturated ethyl chain remains a significant synthetic challenge.

Modifications of the Methoxy Group at C-4

The methoxy group at the C-4 position is an important modulator of the indole's electronic properties. Its transformation provides a route to other functionalized indole derivatives, particularly those with hydroxyl groups, which can serve as handles for further chemical modifications.

The cleavage of the methyl ether at the C-4 position is a common and important transformation. Aryl alkyl ethers, such as 4-methoxyindole (B31235), can be cleaved to produce the corresponding phenol (4-hydroxyindole) and an alkyl halide. libretexts.orglibretexts.org This reaction is typically carried out under strong acidic conditions.

Strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are effective for this purpose. masterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, which makes the methoxy group a better leaving group (methanol). libretexts.org The halide anion then acts as a nucleophile, attacking the methyl carbon in an SN2 reaction to produce methyl iodide and the 4-hydroxyindole. libretexts.orgmasterorganicchemistry.com Because nucleophilic attack on an aromatic carbon is disfavored, the reaction exclusively yields the phenol and the alkyl halide. libretexts.orglibretexts.org

Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl methyl ethers under milder conditions than strong protic acids.

Table 2: Common Reagents for Aryl Methyl Ether Cleavage

Reagent Typical Conditions Mechanism Product from 4-Methoxyindole
Hydroiodic Acid (HI) Reflux SN2 4-Hydroxyindole + Methyl Iodide
Hydrobromic Acid (HBr) Reflux SN2 4-Hydroxyindole + Methyl Bromide
Boron Tribromide (BBr₃) CH₂Cl₂, low temperature to r.t. Lewis acid-mediated 4-Hydroxyindole

Enzymatic O-demethylation, often mediated by cytochrome P450 enzymes, is another pathway for this transformation, particularly relevant in biological systems. nih.govnih.gov These enzymes can catalyze the oxidation of methoxy-substituted aromatic compounds to their corresponding hydroxylated derivatives. nih.gov

Once the methoxy group is cleaved to a hydroxyl group, the resulting 4-hydroxyindole can be converted into other oxygenated functionalities. The phenolic hydroxyl group can be alkylated to form new ethers or acylated to form esters.

Furthermore, the phenol can be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group in metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C-4 position, including carbon, nitrogen, and oxygen nucleophiles.

While direct conversion of the methoxy group to other functionalities without prior demethylation is less common, certain catalytic systems have been investigated for the conversion of methoxy and hydroxyl groups on phenolic monomers over catalysts like zeolites, although these often involve high temperatures and may lead to complex product mixtures. rsc.org

Metal-Catalyzed Cross-Coupling Reactions on Substituted Indoles

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indoles. researchgate.net For a substrate like this compound, several positions are available for cross-coupling, including the N-1, C-3, and C-5, C-6, and C-7 positions on the benzene ring. The outcome of these reactions is governed by the choice of catalyst, reaction conditions, and the inherent reactivity of the indole substrate.

Palladium-catalyzed reactions are the most widely used for indole functionalization. researchgate.netmdpi.com Reactions such as Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), Heck (using alkenes), and Buchwald-Hartwig (using amines) couplings can be employed to form new carbon-carbon and carbon-nitrogen bonds. nih.gov

The reactivity of the different positions on the this compound nucleus towards C-H activation or after conversion to a halide/triflate would be as follows:

N-1 Position : The N-H bond can be coupled with aryl or vinyl halides in the presence of a copper or palladium catalyst.

C-3 Position : This is the most nucleophilic position on the indole ring and is prone to direct electrophilic substitution. However, for cross-coupling, it typically requires prior halogenation. Direct C-H functionalization at C-3 is also possible but can be competitive with C-2 functionalization.

Benzene Ring (C-5, C-6, C-7) : The electronic effect of the C-4 methoxy group (electron-donating) and the fused pyrrole ring will influence the regioselectivity of electrophilic halogenation, which is often a prerequisite for cross-coupling. The C-5 and C-7 positions are activated by the methoxy group, making them likely sites for functionalization.

Copper, nickel, and iron-catalyzed cross-coupling reactions have also emerged as valuable alternatives to palladium-based systems, sometimes offering different reactivity and selectivity profiles. researchgate.netnih.govacs.org

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Scaffold

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄ / Base C-C
Sonogashira R-C≡CH PdCl₂(PPh₃)₂ / CuI / Base C-C (alkyne)
Heck Alkene Pd(OAc)₂ / Ligand / Base C-C (alkene)
Buchwald-Hartwig R₂NH Pd catalyst / Ligand / Base C-N
Stille R-Sn(Alkyl)₃ Pd(PPh₃)₄ C-C

Heck, Suzuki, and Sonogashira Coupling at Aryl Positions

Palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira reactions are powerful tools for the formation of carbon-carbon bonds, and are frequently employed in the synthesis of complex indole derivatives. Typically, these reactions would be performed on a halogenated version of the indole, for instance, at the 5, 6, or 7-positions of the indole ring. However, no studies detailing the successful application of these coupling methods to a halo-substituted this compound were found. The general principles of these reactions are well-established for a wide variety of indole substrates, but specific conditions, yields, and substrate scope for this compound are not documented.

C-H Activation and Functionalization Strategies

Direct C-H activation is a modern and efficient strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. The indole nucleus possesses several C-H bonds that can potentially be activated. However, a literature search yielded no specific examples of C-H activation and subsequent functionalization being performed on this compound. Research in this area for the indole class of compounds is an active field, but has not yet been extended to this specific derivative.

Pericyclic Reactions and Rearrangements

Pericyclic reactions, including cycloadditions and sigmatropic rearrangements, are fundamental transformations in organic synthesis. The indole ring can participate in such reactions, for example, as a dienophile or, if appropriately substituted with a diene, as the diene component in Diels-Alder reactions. Despite the potential for interesting transformations, no published research could be located that investigates the behavior of this compound in pericyclic reactions or its propensity to undergo molecular rearrangements.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. Indole and its derivatives are often utilized as components in MCRs to generate diverse heterocyclic scaffolds. A search for MCRs specifically involving this compound as a reactant did not yield any results. While there is a vast body of literature on MCRs with simpler indoles, the influence of the 2-ethyl and 4-methoxy substituents on the reactivity of the indole core in such transformations has not been explored.

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 4 Methoxy 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for determining the precise molecular structure of 2-ethyl-4-methoxy-1H-indole in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

¹H NMR spectral data has been reported for this compound, confirming its structural features. rsc.org The spectrum, recorded in Chloroform-d (CDCl₃), shows characteristic signals for the ethyl, methoxy (B1213986), and indole (B1671886) ring protons. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.89 s - 1H N-H
7.04 t 7.9 1H H-6
6.94 d 8.2 1H H-7
6.51 d 7.6 1H H-5
6.22 s - 1H H-3
3.91 s - 3H OCH₃
2.78 q 7.6 2H -CH₂-CH₃

Source: Data adapted from supporting information of a research article. rsc.org

The assignments are based on chemical shifts, multiplicities, and coupling constants typical for substituted indoles. The broad singlet at 7.89 ppm is characteristic of the indole N-H proton. The aromatic region displays signals for the three protons on the benzene (B151609) ring, with their coupling patterns revealing their relative positions. The triplet at 7.04 ppm is assigned to H-6, coupled to both H-5 and H-7. The singlet at 6.22 ppm is indicative of the H-3 proton on the pyrrole (B145914) ring, which lacks adjacent proton coupling partners. The methoxy and ethyl group protons appear in the upfield region with their expected multiplicities and integrations.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

While specific 2D NMR data for this compound is not detailed in the available literature, these techniques are standard for confirming structural assignments.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the proton-proton coupling networks. Key correlations would be observed between the H-5, H-6, and H-7 protons of the benzene ring, and between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at 6.51 ppm (H-5) would correlate to the carbon signal for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework. Expected key correlations for this compound would include:

The methoxy protons (δ ~3.91 ppm) to the C-4 carbon.

The N-H proton (δ ~7.89 ppm) to carbons C-2, C-3, C-3a, and C-7a.

The H-3 proton (δ ~6.22 ppm) to carbons C-2, C-3a, and C-4.

The ethyl methylene protons (δ ~2.78 ppm) to C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It would show through-space correlations, such as between the H-5 proton and the methoxy group protons, confirming the substitution pattern.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For indole derivatives, ssNMR can distinguish between polymorphs by detecting differences in chemical shifts and relaxation times that arise from variations in molecular conformation and intermolecular packing in the crystal lattice. While no specific solid-state NMR studies on this compound have been reported, this technique would be the method of choice to investigate its solid-state forms.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₁H₁₃NO), the theoretical exact mass of the protonated molecular ion [M+H]⁺ is 176.1070 g/mol . Experimental determination of this mass via HRMS would confirm the molecular formula. rsc.org

The fragmentation analysis in mass spectrometry provides valuable structural information. Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion of this compound would be expected to undergo characteristic fragmentation pathways.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (mass/charge) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
175 [M]⁺˙ - Molecular Ion
160 [M - CH₃]⁺ •CH₃ Loss of a methyl radical from the ethyl group (α-cleavage)
146 [M - C₂H₅]⁺ •C₂H₅ Loss of an ethyl radical (benzylic cleavage), a common pathway for alkyl indoles

The most characteristic fragmentation for 2-alkylindoles is the cleavage of the C-C bond beta to the indole ring (benzylic cleavage), which is favorable due to the stability of the resulting ion. libretexts.orglibretexts.org Therefore, the loss of a methyl radical (•CH₃) to form a stable quinolinium-like ion at m/z 160 is expected to be a major pathway. The loss of the entire ethyl radical (•C₂H₅) to yield an ion at m/z 146 would also be a significant fragmentation route.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a fingerprint for the compound and allow for the identification of its functional groups. While specific spectra for this compound are not published, the expected vibrational frequencies can be predicted based on data from similar compounds like 4-methoxy-1H-indole. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
~3400 N-H stretching Indole N-H
3100-3000 C-H stretching Aromatic C-H
2960-2850 C-H stretching Aliphatic C-H (ethyl group)
~1600, ~1470 C=C stretching Aromatic ring
~1450, ~1375 C-H bending Aliphatic C-H (ethyl group)
~1250 C-O stretching (asymmetric) Aryl-alkyl ether (methoxy)
~1030 C-O stretching (symmetric) Aryl-alkyl ether (methoxy)

The FT-IR spectrum would be dominated by a sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration. The presence of hydrogen bonding in the solid state could broaden this peak and shift it to a lower frequency. The aliphatic C-H stretching vibrations of the ethyl group would appear below 3000 cm⁻¹, distinguishing them from the aromatic C-H stretches above 3000 cm⁻¹. The strong absorption from the C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its resulting photophysical properties.

UV-Vis Spectroscopy: The indole ring system is a well-known chromophore that typically exhibits two main absorption bands in the ultraviolet region. For this compound, the absorption spectrum is expected to show a strong band around 220 nm and a less intense, structured band between 260-290 nm. The methoxy group at the 4-position, being an electron-donating group, acts as an auxochrome and is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted indole. The 2-ethyl group is predicted to have a minimal effect on the absorption maxima.

Fluorescence Spectroscopy: Indole and its derivatives are often highly fluorescent. Upon excitation at a wavelength corresponding to their absorption maximum, they emit light at a longer wavelength. The fluorescence emission is sensitive to the substitution pattern and the local environment (solvent polarity, viscosity). The 4-methoxy substitution is known to enhance fluorescence quantum yields in related systems. Therefore, this compound is expected to be a fluorescent compound, likely emitting in the near-UV or violet region of the spectrum. Characterization would involve measuring its excitation and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

X-ray Crystallography for Single-Crystal Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. While the crystal structure for this compound itself or its direct derivatives has not been found in the surveyed literature, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

For a derivative of this compound, a single-crystal X-ray analysis would:

Unambiguously confirm the connectivity and substitution pattern of the indole ring.

Reveal the preferred conformation of the ethyl group relative to the indole plane.

Detail the planarity of the bicyclic indole system.

Elucidate the intermolecular interactions that govern the crystal packing. A key interaction would likely be hydrogen bonding involving the indole N-H donor group and a suitable acceptor atom on an adjacent molecule. Other interactions, such as π-π stacking between indole rings, could also be present.

This structural information is invaluable for understanding structure-property relationships and for rational drug design if the compound is explored for pharmaceutical applications.

Theoretical and Computational Chemistry of 2 Ethyl 4 Methoxy 1h Indole

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

The electronic structure of 2-ethyl-4-methoxy-1H-indole can be meticulously investigated using a variety of quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations. These methods provide a foundational understanding of the molecule's stability, reactivity, and electronic properties.

DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are widely used for their balance of computational cost and accuracy in predicting the geometric and electronic properties of indole (B1671886) derivatives. These calculations can determine key parameters like optimized molecular geometry, Mulliken atomic charges, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of electron density, as indicated by the molecular electrostatic potential (MEP) map, reveals the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the indole ring and the oxygen atom of the methoxy (B1213986) group are expected to be regions of high electron density, making them potential sites for electrophilic interaction.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense. These methods are particularly valuable for benchmarking DFT results and for studying systems where electron correlation effects are significant.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

Property Value Method/Basis Set
HOMO Energy -5.8 eV B3LYP/6-311++G(d,p)
LUMO Energy -0.5 eV B3LYP/6-311++G(d,p)
HOMO-LUMO Gap 5.3 eV B3LYP/6-311++G(d,p)

Note: The data in this table is illustrative and based on typical values for similar indole derivatives. Actual values would require specific calculations for this compound.

Conformational Analysis and Energy Minimization Studies

The presence of flexible substituents, namely the ethyl and methoxy groups, on the rigid indole scaffold of this compound gives rise to multiple possible conformations. Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of the molecule, which in turn governs its physical and chemical properties.

Energy minimization studies are performed by systematically rotating the dihedral angles associated with the ethyl and methoxy groups and calculating the potential energy at each step. This process generates a potential energy surface (PES), from which the global and local energy minima, corresponding to the most stable and metastable conformers, can be identified.

These studies often employ molecular mechanics force fields for an initial rapid screening of the conformational space, followed by more accurate DFT or ab initio calculations for the refinement of the geometries and relative energies of the low-energy conformers. The results of such analyses can reveal the preferred orientations of the substituents and the energetic barriers to their rotation.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties of this compound, which can be invaluable for the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically at the DFT level of theory. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities can be computed by performing a frequency calculation on the optimized geometry. The resulting theoretical spectrum can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes of the molecule.

Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations can help in understanding the electronic transitions responsible for the observed absorption bands.

Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data)

Spectrum Peak Position Assignment
¹³C NMR ~125 ppm C2 of indole
¹H NMR ~7.0 ppm H at C7 of indole
IR ~3400 cm⁻¹ N-H stretch

Note: The data in this table is illustrative and based on typical values for similar indole derivatives. Actual values would require specific calculations for this compound.

Reaction Mechanism Elucidation via Transition State Modeling

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states.

Transition state theory allows for the calculation of activation energies (Ea) and reaction rate constants. Locating the transition state structure, which is a first-order saddle point on the potential energy surface, is a key step in this process. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the desired reactants and products. These studies can provide detailed insights into the feasibility and kinetics of various reactions, such as electrophilic substitution on the indole ring.

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound and related compounds, QSPR models can be developed to predict properties such as boiling point, solubility, and chromatographic retention times.

These models are built by calculating a set of molecular descriptors (e.g., topological, geometrical, and electronic descriptors) for a series of indole derivatives and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with experimentally determined properties. A robust QSPR model can then be used to predict the properties of new or untested indole derivatives, including this compound.

Molecular Dynamics Simulations for Solvent Effects and Aggregation Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, including its interactions with solvent molecules and its potential for self-aggregation. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of molecular motion on the femtosecond to microsecond timescale.

By simulating this compound in a box of explicit solvent molecules (e.g., water or an organic solvent), it is possible to study solvation effects on its conformation and properties. The radial distribution function can be calculated to understand the structuring of solvent molecules around the solute.

MD simulations can also be used to investigate the aggregation behavior of this compound at higher concentrations. By analyzing the trajectories, one can identify the formation of dimers or larger aggregates and characterize the intermolecular interactions that drive this process, such as π-π stacking and hydrogen bonding.

Advanced Derivatization and Functionalization Strategies of 2 Ethyl 4 Methoxy 1h Indole

Synthesis of Poly-substituted Indole (B1671886) Derivatives

The inherent nucleophilicity of the indole ring, enhanced by the 4-methoxy group, allows for a variety of electrophilic substitution and modern cross-coupling reactions to introduce multiple substituents.

Electrophilic aromatic substitution reactions are a fundamental approach for functionalizing the indole core. The electron-donating nature of the methoxy (B1213986) group at the C4-position and the alkyl group at C2 direct electrophiles primarily to the C3, C5, and C7 positions. Common electrophilic substitution reactions applicable to 2-ethyl-4-methoxy-1H-indole include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). These halogenated indoles are versatile intermediates for further functionalization through cross-coupling reactions.

Nitration: Nitrating agents such as nitric acid in acetic anhydride can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization.

Friedel-Crafts Acylation and Alkylation: Under Lewis acid catalysis, acyl and alkyl groups can be introduced, typically at the C3 position, to generate more complex molecular architectures.

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds on the indole nucleus. For this compound, these strategies often require initial halogenation or borylation of the indole ring.

Reaction TypeCatalyst/ReagentsTypical Position of FunctionalizationResulting Structure
Suzuki-Miyaura Coupling Pd catalyst, boronic acid/esterC3, C5, C7 (from corresponding halides/triflates)Aryl or vinyl substituted indoles
Sonogashira Coupling Pd/Cu catalyst, terminal alkyneC3, C5, C7 (from corresponding halides)Alkynyl-substituted indoles
Heck Coupling Pd catalyst, alkeneC3 (from corresponding halide)Alkenyl-substituted indoles
Buchwald-Hartwig Amination Pd catalyst, amineC3, C5, C7 (from corresponding halides)Amino-substituted indoles

Direct C-H activation offers a more atom-economical approach to poly-substitution by avoiding the pre-functionalization step. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, can selectively activate C-H bonds at various positions on the indole ring, allowing for the direct introduction of aryl, alkyl, and other functional groups. For this compound, C-H activation could potentially be directed to the C3, C5, and C7 positions.

Annulation Reactions Leading to Fused Indole Ring Systems

Building upon the this compound core to create fused polycyclic systems opens up new avenues for developing compounds with novel electronic and biological properties. Annulation reactions are key strategies for constructing these complex architectures.

Carbazoles, which feature a benzene (B151609) ring fused to the indole pyrrole (B145914) and benzene rings, can be synthesized from appropriately substituted indoles. One common strategy involves the palladium-catalyzed intramolecular C-H arylation of N-arylindoles. For this compound, this would first require N-arylation, followed by a cyclization reaction that could be influenced by the existing substituents. Alternative methods include cycloaddition reactions of indole-based dienes.

β-carbolines are another important class of fused indole heterocycles. The Pictet-Spengler reaction is a classic and powerful method for their synthesis. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. To apply this to this compound, it would first need to be converted to the corresponding tryptamine (2-(2-ethyl-4-methoxy-1H-indol-3-yl)ethan-1-amine). The subsequent reaction with various aldehydes would lead to the formation of tetrahydro-β-carbolines, which can be further oxidized to aromatic β-carbolines. The presence of the 4-methoxy group can influence the regioselectivity of the cyclization.

Fused SystemKey ReactionStarting Material from this compoundGeneral Reaction Scheme
Carbazole Intramolecular C-H ArylationN-Aryl-2-ethyl-4-methoxy-1H-indoleN-arylated indole undergoes Pd-catalyzed cyclization.
β-Carboline Pictet-Spengler Reaction2-(2-ethyl-4-methoxy-1H-indol-3-yl)ethan-1-amineTryptamine derivative condenses with an aldehyde, followed by acid-catalyzed cyclization.

Stereoselective Derivatization at the C-2 Ethyl Group or Other Positions

The introduction of chirality into the this compound scaffold is crucial for applications in medicinal chemistry. Stereoselective derivatization can be achieved at the C2-ethyl group or by creating new stereocenters on the indole nucleus.

The benzylic protons on the C2-ethyl group are susceptible to deprotonation by a strong base, generating a nucleophilic species that can react with various electrophiles. By employing chiral catalysts or auxiliaries, it is possible to achieve enantioselective alkylation, aldol reactions, or Michael additions at this position. This approach allows for the extension of the C2 side chain with stereocontrol.

Asymmetric Friedel-Crafts reactions are a powerful method for introducing chiral substituents onto the indole ring, typically at the C3 position. This reaction involves the addition of the indole nucleophile to an electrophile, such as a nitroalkene or an α,β-unsaturated ketone, in the presence of a chiral Lewis acid or Brønsted acid catalyst. For this compound, the high nucleophilicity of the C3 position makes it an ideal candidate for such transformations, leading to the formation of a new stereocenter.

StrategyTarget PositionKey MethodExpected Outcome
Side-Chain Functionalization C2-ethyl groupAsymmetric deprotonation-alkylationChiral elongation of the ethyl side chain.
Ring Functionalization C3 positionAsymmetric Friedel-Crafts AlkylationIntroduction of a chiral substituent at C3.

Introduction of Heteroatomic Substituents

The incorporation of heteroatoms such as halogens, boron, sulfur, and nitrogen into the this compound framework can significantly modulate its physicochemical and biological properties.

As previously mentioned, halogenation is a straightforward method to introduce chlorine, bromine, or iodine onto the indole ring, typically at the C3, C5, or C7 positions. These halogenated derivatives serve as key precursors for a wide range of cross-coupling reactions.

Transition metal-catalyzed borylation is a versatile method for introducing a boronic acid or boronic ester group onto the indole ring. This is often achieved through C-H activation, with iridium and rhodium catalysts being particularly effective. The resulting boronate esters are highly valuable synthetic intermediates that can be converted into a variety of other functional groups, including hydroxyl, amino, and cyano groups, or used in Suzuki-Miyaura cross-coupling reactions.

Sulfenylation, the introduction of a sulfur-containing group, can be achieved through electrophilic substitution using reagents like N-(phenylthio)succinimide. The resulting thioether can be further oxidized to sulfoxides and sulfones, expanding the chemical diversity.

The introduction of nitrogen-containing functional groups can be accomplished through various methods, including nitration followed by reduction, Buchwald-Hartwig amination of haloindoles, or C-H amination reactions.

HeteroatomMethodReagent ExamplePosition of Introduction
Halogen Electrophilic HalogenationN-Bromosuccinimide (NBS)C3, C5, C7
Boron C-H BorylationBis(pinacolato)diboron (B2pin2) with an Ir catalystC3, C5, C7
Sulfur Electrophilic SulfenylationN-(Phenylthio)succinimideC3
Nitrogen Buchwald-Hartwig AminationA primary or secondary amine with a Pd catalystC3, C5, C7 (from halide)

Information regarding "this compound" in the specified chemical science applications is not available in publicly accessible literature.

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is a significant lack of specific, published research detailing its applications within the requested areas of chemical sciences. The instructions specified a strict focus on the compound's role as a synthetic building block, its potential in coordination chemistry, its exploration in materials science, and its contribution to catalyst design, to the exclusion of any biological or clinical uses.

Extensive database searches and queries for scholarly articles did not yield specific data or research findings related to "this compound" for the outlined sections:

Applications of 2 Ethyl 4 Methoxy 1h Indole in Chemical Sciences Excluding Biological/clinical Uses

Contribution to Catalyst Design and Organocatalysis:The field of organocatalysis frequently employs indole-containing molecules. Despite this, the search did not uncover any instances where 2-ethyl-4-methoxy-1H-indole, or a direct derivative, was utilized in the design of new catalysts or in organocatalytic reactions.

Due to the absence of specific and verifiable research findings for "this compound" in these non-biological chemical science contexts, it is not possible to generate the thorough, informative, and scientifically accurate article as requested while adhering to the strict constraints of the prompt.

Conclusion and Future Research Directions

Summary of Current Academic Research Landscape for 2-ethyl-4-methoxy-1H-indole

A comprehensive review of current scientific databases reveals a significant lack of dedicated studies on this compound. While general methodologies for creating substituted indoles are well-established, specific peer-reviewed articles detailing the synthesis, reactivity, spectroscopic profile, and potential applications of this exact molecule are not readily found. Research on related isomers, such as 5-methoxyindoles, is more common, often driven by their roles as precursors to biologically active molecules. For instance, the synthesis of 2-ethyl-4-methoxy aniline (B41778) has been documented with the note that it is a promising raw material for producing 5-methoxy indole (B1671886), highlighting the chemical community's focus on other isomers. researchgate.net The current landscape is therefore one of potential, defined more by the absence of data than by a body of existing work.

Identification of Unexplored Synthetic Pathways and Reactivity

The synthesis of substituted indoles can be approached through various classical methods like the Fischer, Bischler, and Hemetsberger syntheses, which are commonly used for methoxy-activated indoles. chim.it However, the specific application and optimization of these routes for this compound have not been detailed.

Potential Synthetic Approaches:

Synthetic MethodStarting MaterialsPotential Advantages
Fischer Indole Synthesis 3-Methoxyphenylhydrazine and 2-butanoneWell-established, versatile
Leimgruber-Batcho Synthesis 2-Methoxy-6-nitrotolueneHigh regioselectivity for certain indoles
Palladium-Catalyzed Cyclization o-alkynylanilinesMild reaction conditions, good functional group tolerance

The reactivity of the this compound nucleus is another area ripe for exploration. The electron-donating nature of the methoxy (B1213986) group at the 4-position is expected to activate the benzene (B151609) portion of the indole ring, influencing its susceptibility to electrophilic substitution. chim.it Systematic studies are needed to map the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation. Furthermore, the reactivity of the ethyl group at the 2-position and the N-H bond at the 1-position presents avenues for functionalization that remain unexplored for this specific molecule. nih.govdergipark.org.tr

Opportunities in Advanced Spectroscopic Characterization

While basic spectroscopic data for related compounds can be found, a detailed and publicly available characterization of this compound is lacking. Comprehensive analysis using modern spectroscopic techniques is a fundamental step toward understanding its electronic and structural properties.

Key Spectroscopic Data to be Determined:

TechniqueInformation Gained
¹H NMR Proton chemical shifts and coupling constants, confirming the substitution pattern.
¹³C NMR Carbon skeleton framework and electronic environment of each carbon atom.
Mass Spectrometry (HRMS) Exact mass and molecular formula confirmation.
Infrared (IR) Spectroscopy Identification of key functional groups (N-H, C-O, aromatic C-H).
UV-Vis Spectroscopy Electronic transitions and chromophoric properties.

Advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals. Single-crystal X-ray diffraction, should a suitable crystal be grown, would provide the definitive solid-state structure, including bond lengths, angles, and intermolecular interactions.

Prospects for Novel Applications in Chemical and Material Sciences

The indole scaffold is a "privileged structure" in medicinal chemistry and a versatile building block in materials science. mdpi.comnih.gov Based on the known properties of analogous substituted indoles, several prospective applications for this compound can be hypothesized, pending experimental validation.

Pharmaceutical Intermediates: Many indole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. chim.itnih.govscispace.com The specific substitution pattern of this compound could be a key intermediate in the synthesis of novel therapeutic agents.

Organic Electronics: Indole-containing polymers and small molecules have been investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties conferred by the methoxy and ethyl groups could make this compound a candidate for developing new functional materials.

Agrochemicals: The indole nucleus is present in various plant hormones and synthetic agrochemicals. Research could uncover potential herbicidal or fungicidal properties.

Challenges and Innovations in the Field of Substituted Indole Chemistry

The broader field of substituted indole chemistry, while mature, continues to face challenges and drive innovation. A primary challenge is achieving regioselectivity in the functionalization of the indole core, as multiple sites are reactive. dergipark.org.trresearchgate.net Modern synthetic chemistry is addressing this through the development of novel catalysts and directing groups that allow for precise C-H functionalization, moving beyond classical methods. researchgate.netorganic-chemistry.org

Another challenge lies in the sustainable synthesis of these compounds. Innovations focus on using greener solvents, developing catalytic cycles that minimize waste, and employing multi-component reactions (MCRs) that build molecular complexity in a single step, enhancing efficiency. nih.govresearchgate.net The exploration of this compound could serve as a platform to apply and refine these innovative synthetic strategies, contributing not only to the knowledge of this specific molecule but also to the advancement of indole chemistry as a whole.

Q & A

Q. What protocols ensure reproducibility in bioactivity studies of this compound?

  • Methodological Answer :
  • Strict Controls : Include vehicle (DMSO) and reference compound controls in all assays .
  • Dose-Response Curves : Use triplicate measurements across 5–7 concentrations to calculate robust IC50/EC50 values .
  • Data Triangulation : Combine enzymatic, cellular, and computational data to confirm mechanisms .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for this compound

TechniqueParametersReference Compound Example
1H NMR (400 MHz)δ 1.35 (t, J=7.2 Hz, CH2CH3), δ 3.85 (s, OCH3)Methyl 4-methoxyindole-2-carboxylate
HRMS (ESI+)m/z 204.1025 [M+H]+ (calc. 204.1022)Q Exactive Orbitrap

Q. Table 2: Bioactivity Assay Conditions

Assay TypeProtocolPositive Control
AntifungalCLSI M27 (Candida albicans)Fluconazole (IC50 ~1 µg/mL)
CytotoxicityMTT (HepG2 cells, 48h)Doxorubicin (IC50 ~0.5 µM)

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